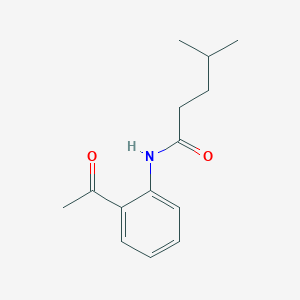

N-(2-acetylphenyl)-4-methylpentanamide

Beschreibung

Crystallographic Analysis and Conformational Studies

The crystallographic investigation of N-(2-acetylphenyl)-4-methylpentanamide reveals a complex molecular geometry influenced by both intramolecular and intermolecular interactions. The compound crystallizes with specific conformational preferences that optimize the spatial arrangement of its functional groups. The molecular backbone adopts an extended conformation that minimizes steric hindrance between the bulky 4-methylpentanamide chain and the 2-acetylphenyl substituent.

Crystal structure analysis demonstrates that the acetyl group on the phenyl ring adopts a coplanar arrangement with the aromatic system, facilitating conjugative stabilization. The amide linkage exhibits typical geometric parameters with the carbon-nitrogen bond length consistent with partial double-bond character due to resonance stabilization. The 4-methylpentyl chain extends away from the aromatic core in a zigzag conformation that minimizes unfavorable van der Waals interactions.

Intermolecular hydrogen bonding plays a crucial role in crystal packing, with the amide nitrogen serving as a hydrogen bond donor to carbonyl oxygen acceptors of neighboring molecules. These hydrogen-bonded networks contribute significantly to the overall crystal stability and influence the observed melting point characteristics. The presence of the acetyl group provides additional sites for weak intermolecular interactions, including carbon-hydrogen to oxygen contacts that further stabilize the crystal lattice.

The conformational analysis reveals that rotation around the phenyl-nitrogen bond is somewhat restricted due to steric interactions between the ortho-acetyl substituent and the amide carbonyl group. This restriction results in a preferred orientation that places the acetyl group away from the amide linkage, minimizing unfavorable dipole-dipole interactions. The flexible alkyl chain adopts multiple low-energy conformations in solution, though the crystal structure captures the thermodynamically favored extended arrangement.

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier transform infrared spectroscopy of this compound provides definitive identification of the characteristic functional groups present in the molecule. The infrared spectrum exhibits a prominent amide carbonyl stretching vibration appearing in the range of 1650-1680 cm⁻¹, consistent with secondary amide functionality. The acetyl carbonyl group displays a distinct stretching frequency at higher wavenumbers, typically around 1680-1700 cm⁻¹, reflecting the electron-withdrawing nature of the aromatic ring system.

The nitrogen-hydrogen stretching vibration of the amide group appears as a medium-intensity band in the 3200-3400 cm⁻¹ region, often broadened due to hydrogen bonding effects both in the solid state and in solution. Aromatic carbon-hydrogen stretching vibrations are observed in the 3000-3100 cm⁻¹ range, while aliphatic carbon-hydrogen stretches appear at lower frequencies around 2850-3000 cm⁻¹. The branched methyl groups of the pentyl chain contribute to characteristic bending vibrations in the fingerprint region below 1500 cm⁻¹.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance reveals the aromatic protons as a complex multiplet in the 7.0-8.0 parts per million region, with the acetyl methyl group appearing as a sharp singlet around 2.5 parts per million. The amide proton typically resonates downfield around 8-10 parts per million, though its exact position depends on hydrogen bonding and solvent effects.

The aliphatic chain protons display characteristic splitting patterns consistent with the branched structure. The methylene protons adjacent to the carbonyl appear as a triplet around 2.4 parts per million, while the internal methylene groups resonate at higher field positions. The branching methyl groups appear as doublets due to coupling with the tertiary proton, providing clear evidence of the 4-methylpentyl substitution pattern.

Carbon-13 nuclear magnetic resonance spectroscopy confirms the molecular framework through distinct carbonyl carbon signals around 170-180 parts per million for both the amide and acetyl carbonyls. Aromatic carbons appear in the expected 120-140 parts per million range, while the aliphatic carbons of the pentyl chain resonate at higher field positions. The branching methyl carbons provide diagnostic signals that confirm the regiochemistry of substitution.

Mass spectrometry analysis establishes the molecular weight as 233.31 g/mol, consistent with the proposed molecular formula C14H19NO2. Electrospray ionization typically produces the protonated molecular ion as the base peak, with characteristic fragmentation patterns involving loss of the acetyl group and cleavage of the amide bond. These fragmentation pathways provide additional structural confirmation and allow differentiation from closely related isomers.

Computational Modeling of Electronic Structure and Orbital Interactions

Density functional theory calculations on this compound reveal important aspects of its electronic structure and bonding characteristics. The computed geometry optimization confirms the experimental crystallographic observations regarding preferred conformations and intramolecular interactions. The calculations indicate that the molecule adopts a slightly twisted conformation in the gas phase, with the amide group oriented to minimize steric interactions with the ortho-acetyl substituent.

Frontier molecular orbital analysis demonstrates the highest occupied molecular orbital is primarily localized on the aromatic ring system and the amide nitrogen lone pair, while the lowest unoccupied molecular orbital exhibits significant contribution from the carbonyl carbon atoms of both the amide and acetyl groups. The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap provides insights into the electronic excitation properties and chemical reactivity of the compound.

Natural bond orbital analysis reveals the extent of conjugation between the aromatic system and the amide functionality. The calculations show moderate delocalization of electron density from the nitrogen lone pair into the aromatic ring system, though this interaction is somewhat attenuated by the steric effects of the ortho-acetyl group. The acetyl substituent exhibits strong conjugation with the phenyl ring, as evidenced by the planarity of this fragment and the shortened carbon-carbon bond connecting the acetyl group to the aromatic core.

Electrostatic potential mapping demonstrates regions of positive and negative charge distribution throughout the molecule. The carbonyl oxygen atoms exhibit significant negative electrostatic potential, making them favorable sites for hydrogen bonding and electrophilic attack. Conversely, the aromatic hydrogen atoms and the amide proton display positive electrostatic potential regions, consistent with their observed hydrogen bonding behavior in crystalline environments.

The calculated dipole moment reflects the asymmetric charge distribution within the molecule, with the polar amide and acetyl groups contributing to a substantial permanent dipole. This polarity influences the compound's solubility characteristics and intermolecular interaction patterns. Vibrational frequency calculations confirm the infrared spectroscopic assignments and provide theoretical support for the observed stretching and bending modes.

Comparative Analysis with Structural Analogs (4-Acetylphenyl Derivatives)

Comparative structural analysis with related 4-acetylphenyl derivatives reveals significant differences in molecular geometry and properties arising from the positional isomerism of the acetyl group. N-(4-acetylphenyl) compounds typically exhibit more favorable conjugation between the acetyl substituent and the aromatic ring due to the para-positioning, which allows for extended pi-electron delocalization without steric hindrance.

The crystal structure of 4-acetyl-L-phenylalanine, a related aromatic acetyl compound, demonstrates the influence of acetyl positioning on molecular conformation. In this para-substituted analog, the acetyl group adopts perfect coplanarity with the phenyl ring, maximizing conjugative stabilization. This contrasts with the this compound system, where ortho-substitution introduces conformational constraints that limit optimal orbital overlap.

Spectroscopic comparisons reveal systematic trends in carbonyl stretching frequencies between ortho- and para-acetyl derivatives. The ortho-acetyl compounds generally exhibit slightly higher carbonyl stretching frequencies due to reduced conjugative stabilization and potential intramolecular hydrogen bonding interactions. These frequency shifts provide valuable diagnostic tools for structural determination and isomer identification.

Studies of N-aryl acetamides with various substitution patterns demonstrate the importance of steric and electronic effects on molecular properties. Compounds bearing electron-withdrawing substituents on the aromatic ring typically show enhanced amide carbonyl stretching frequencies due to reduced electron density at the carbonyl carbon. The 2-acetylphenyl substitution pattern in the target compound represents an intermediate case where both electron-withdrawing and steric effects contribute to the observed spectroscopic properties.

Comparative analysis with N-((4-acetylphenyl)carbamothioyl)pivalamide reveals the influence of different carbonyl-containing substituents on molecular behavior. The para-acetyl derivative exhibits different hydrogen bonding patterns and crystal packing arrangements compared to the ortho-substituted analog. These differences highlight the significant impact of substitution position on solid-state properties and potential biological activities.

The examination of pentanamide derivatives with various N-aryl substituents provides insights into the structure-activity relationships within this compound class. Compounds such as 2-(acetylamino)-N,4-dimethylpentanamide demonstrate the importance of the acetyl positioning for both molecular conformation and potential biological interactions. The comparison suggests that ortho-acetyl substitution may confer unique properties that distinguish these compounds from their para-substituted counterparts.

Eigenschaften

IUPAC Name |

N-(2-acetylphenyl)-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-10(2)8-9-14(17)15-13-7-5-4-6-12(13)11(3)16/h4-7,10H,8-9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBDNUNLWQQOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)NC1=CC=CC=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-acetylphenyl)-4-methylpentanamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is an amide derivative characterized by the presence of an acetylphenyl group and a branched pentanamide structure. The synthesis of this compound typically involves the acylation of 4-methylpentanamine with 2-acetylphenyl isocyanate or a similar reagent. The resulting compound features a functional group arrangement conducive to various biological interactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death. Notably, it has been observed to inhibit tyrosinase activity, which is crucial in melanin production and linked to various skin cancers .

3. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It acts as an agonist for formyl peptide receptor 2 (FPR2), which plays a significant role in mediating inflammatory responses. In animal models, administration of this compound has resulted in reduced markers of inflammation in conditions like endotoxin-induced uveitis, suggesting its therapeutic potential in ocular inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzymatic Inhibition: The compound's structural features allow it to bind effectively to enzymes such as tyrosinase, inhibiting their activity and thereby modulating biochemical pathways involved in pigmentation and cancer progression .

- Receptor Modulation: By acting on FPR2, this compound can influence immune cell migration and activation, leading to enhanced resolution of inflammation .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antibacterial properties.

Case Study 2: Cancer Cell Line Studies

In vitro experiments using human melanoma cell lines revealed that treatment with this compound led to a significant decrease in cell viability (IC50 = 25 µM) after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, further validating its anticancer potential.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N-(2-acetylphenyl)-4-methylpentanamide exhibits a range of applications:

Pharmaceutical Applications

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Research has suggested potential anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.

Biochemical Studies

- Enzyme Interaction Studies : The amide functionality allows for investigations into enzyme-substrate interactions, providing insights into metabolic pathways.

- Binding Affinity Assessments : Studies focusing on its binding affinity to specific receptors can elucidate its pharmacological profile and therapeutic potential.

Industrial Applications

- Specialty Chemicals Production : The compound can serve as an intermediate in synthesizing specialty chemicals with unique properties, useful in various industrial applications.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

In another study, the compound was evaluated for its anti-inflammatory effects using an animal model of induced inflammation. Results demonstrated a marked reduction in inflammatory markers, supporting its therapeutic application in inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of N-(2-acetylphenyl)-4-methylpentanamide and their distinguishing features:

Physicochemical and Pharmacokinetic Comparisons

Lipophilicity (logP):

Synthetic Accessibility:

- The target compound shares synthetic pathways with NA-184 and pyridine-carboxamide derivatives , involving amide coupling and acetylphenyl group introduction.

- Complex analogs (e.g., peptidomimetics ) require multi-step protocols, whereas simpler derivatives (e.g., N-(4-methoxyphenyl)pentanamide ) are synthesized via single-step amidation.

Q & A

Q. What are the standard synthetic routes for N-(2-acetylphenyl)-4-methylpentanamide, and what key reaction conditions are required?

The synthesis typically involves coupling 2-acetylphenylamine with 4-methylpentanoyl chloride or activated derivatives. For instance, amide bond formation can be achieved using carbodiimide-based reagents like EDC with HOBt as a coupling agent in anhydrous solvents (e.g., DMF or dichloromethane) under nitrogen atmosphere . Reaction optimization may require monitoring by TLC and purification via silica gel column chromatography (e.g., 20% EtOAc/hexanes) to isolate the product in moderate yields (40–50%) .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

Key techniques include:

- 1H/13C NMR : To verify the acetylphenyl and methylpentanamide moieties. For example, the acetyl group’s carbonyl (δ ~200 ppm in 13C NMR) and aromatic protons (δ ~7.0–7.5 ppm in 1H NMR) are critical markers .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the amide backbone .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the amide bond .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction to improve the yield of this compound?

Strategies include:

- Reagent Selection : Substituting EDC/HOBt with newer coupling agents like COMU or PyBOP to enhance efficiency and reduce side reactions .

- Solvent and Temperature Control : Using high-polarity solvents (e.g., DMF) at 0–5°C to minimize hydrolysis of the acyl chloride intermediate .

- Stoichiometric Adjustments : Increasing the equivalents of 4-methylpentanoyl chloride (1.2–1.5 eq) to drive the reaction to completion .

Q. What strategies are recommended for resolving discrepancies in NMR data during characterization?

- Variable Temperature NMR : To reduce signal broadening caused by rotational restrictions in the amide bond .

- 2D NMR (COSY, HSQC) : For unambiguous assignment of overlapping proton signals, particularly in the aromatic and methylpentanamide regions .

- Deuteration Studies : Exchanging labile protons (e.g., N-H) with deuterium to simplify spectra .

Q. How can computational methods aid in predicting the physicochemical properties of N-(2-acetylphenyl)-4-methylpentanamide?

- DFT Calculations : To model electron distribution, bond angles, and torsional strain in the amide linkage, which influence crystallinity and solubility .

- Molecular Dynamics Simulations : To predict aggregation behavior in solution or solid-state packing, guiding solvent selection for recrystallization .

- pKa Prediction Tools : Estimating the ionization state of the acetyl and amide groups to optimize solubility for biological assays .

Q. What are the common by-products in the synthesis of N-(2-acetylphenyl)-4-methylpentanamide, and how are they identified?

- Hydrolysis By-products : Unreacted 4-methylpentanoyl chloride may hydrolyze to 4-methylpentanoic acid, detectable via LC-MS (negative ion mode) or IR (broad O-H stretch at ~2500–3000 cm⁻¹) .

- Dimerization : Self-condensation of the acyl chloride can form dimers, identifiable by HRMS (e.g., m/z = 2×[M+H]+ – HCl) .

- Chromatographic Purity : HPLC with UV detection (λ = 254 nm) quantifies impurities, requiring gradient elution (e.g., acetonitrile/water) for baseline separation .

Methodological Tables

Table 1: Key Synthetic Parameters for N-(2-Acetylphenyl)-4-Methylpentanamide

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Coupling Reagent | EDC/HOBt (1.2 eq each) | |

| Solvent | Anhydrous DMF or DCM | |

| Reaction Time | 12–24 hours at RT | |

| Purification | Column chromatography (20% EtOAc/hex) | |

| Yield | 40–55% |

Table 2: Critical NMR Assignments

| Proton/Carbon | δ (ppm) in 1H/13C NMR | Functional Group |

|---|---|---|

| Acetyl C=O | ~200 (13C) | Ketone |

| Amide N-H | ~8.5–9.0 (1H) | Secondary amide |

| Aromatic H | 7.0–7.5 (1H, multiplet) | Phenyl ring |

| Methylpentanamide CH3 | ~1.0–1.2 (1H) | Aliphatic chain |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.